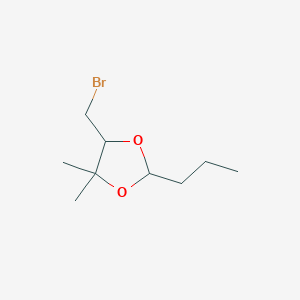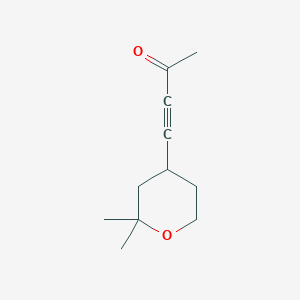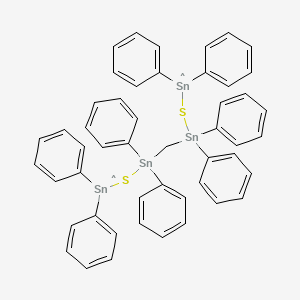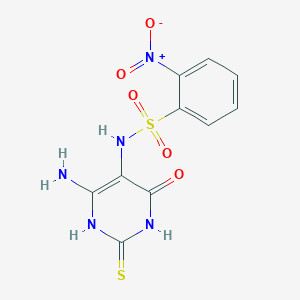![molecular formula C11H12N2O5 B14370740 N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide CAS No. 93929-04-5](/img/structure/B14370740.png)
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a benzene ring with a nitro group attached. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an acetamide moiety, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Acetylation: The acetamide moiety is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, hydroxylation, and acetylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: Similar structure but differs in the position of the hydroxy and nitro groups.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Another isomer with different positions of the functional groups.
Uniqueness
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.
Propiedades
Número CAS |
93929-04-5 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
N-[3-hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H12N2O5/c1-7(15)12-9(6-14)11(16)8-4-2-3-5-10(8)13(17)18/h2-5,9,14H,6H2,1H3,(H,12,15) |
Clave InChI |
VUFNBVZTXATQCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CO)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)

![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)


![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)


![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
